molecular formula C16H25ClN4O2 B3227734 tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1261232-47-6

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B3227734
CAS No.: 1261232-47-6
M. Wt: 340.8 g/mol
InChI Key: NLTOTGQGZGSZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 4-chloro-5-methylpyrimidine ring, a common structural motif in the development of kinase inhibitors . The molecule also contains a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a versatile functional group that provides stability and can be selectively deprotected for further synthetic elaboration. This specific molecular architecture, incorporating a chloromethylpyrimidine scaffold linked to an N-Boc piperidine, suggests its potential utility as a key synthetic intermediate or a building block in the exploration of novel bioactive molecules . Researchers are leveraging such compounds in high-throughput screening and structure-activity relationship (SAR) studies to develop potent and selective therapeutic agents . For specific applications in your research, including detailed information on mechanism of action and biological activity, please consult the available literature or contact us directly. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTOTGQGZGSZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110724
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-47-6
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the reductive amination of 4-chloro-5-methylpyrimidin-2-ylamine with 4-formylpiperidine, followed by the protection of the amino group with tert-butyl carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one derivatives.

  • Reduction: : The compound can be reduced to remove the tert-butyl protecting group, yielding the corresponding amine.

  • Substitution: : The chloro group on the pyrimidinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Piperidin-4-one derivatives.

  • Reduction: : Piperidine derivatives without the tert-butyl protecting group.

  • Substitution: : Substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by the following molecular formula:

C16H25ClN4O2C_{16}H_{25}ClN_{4}O_{2}

This structure includes a piperidine ring, which is often associated with various biological activities, and a chloro-substituted pyrimidine moiety, which is critical for its interaction with biological targets.

Pharmaceutical Applications

  • Tyrosine Kinase Inhibitors:
    • The compound has been linked to the synthesis of tyrosine kinase inhibitors, such as Fedratinib (SAR302503), which is used in the treatment of myelofibrosis. This application highlights its role in targeting specific pathways involved in cancer progression .
  • Bromodomain Inhibition:
    • Research indicates that derivatives of this compound may serve as bivalent inhibitors targeting bromodomain and extraterminal domain (BET) proteins. These proteins regulate gene transcription and chromatin remodeling, making them critical targets in cancer therapy and male contraceptive drug development .
  • Anticancer Activity:
    • Studies have shown that compounds with similar structural motifs exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and survival. The presence of the chloro-pyrimidine group enhances binding affinity to specific targets within cancer cells .

Case Study 1: Development of BET Inhibitors

A study focused on developing bivalent BET inhibitors demonstrated that compounds similar to tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate could achieve higher selectivity and potency against BRD4 and BRDT proteins. The research utilized structural modifications to enhance binding affinities, showcasing the compound's potential in designing selective inhibitors for therapeutic purposes .

Case Study 2: Synthesis of Tyrosine Kinase Inhibitors

In another research initiative, the synthesis of Fedratinib from intermediates involving this compound was reported. This synthesis pathway emphasizes the compound's role as a crucial building block in developing effective treatments for hematological malignancies .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound is compared to three structurally related derivatives (Table 1):

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Physical State
Target Compound C₁₆H₂₄ClN₅O₂* ~365.85 4-chloro-5-methylpyrimidin-2-ylamino Not reported
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Light yellow solid
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (1289386-94-2) C₁₅H₂₂ClN₃O₃ 327.81 2-chloro-6-methylpyrimidin-4-yloxy Not reported

*Calculated based on structural formula.

Key Observations:

Pyridine vs. Pyrimidine Backbone: The pyridine derivative (CAS 1707580-61-7) lacks the pyrimidine ring’s nitrogen atom at position 1, reducing its electron-deficient character compared to the target compound. The pyrimidine-containing analogs (target compound and CAS 1289386-94-2) are more likely to participate in π-π stacking and dipole interactions, enhancing target binding in drug design.

Substituent Position and Linkage: The target compound’s 4-chloro-5-methylpyrimidin-2-ylamino group differs from CAS 1289386-94-2’s 2-chloro-6-methylpyrimidin-4-yloxy group. The amino linker (-NH-) in the target compound may act as a hydrogen bond donor, whereas the ether linkage (-O-) in the latter is a hydrogen bond acceptor . The chlorine position (4 vs. 2) in the pyrimidine ring influences steric and electronic effects. A 4-chloro substituent may enhance electrophilicity at the 2-position, favoring nucleophilic substitution reactions.

Biological Activity

The compound tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

C14H21ClN4O2\text{C}_{14}\text{H}_{21}\text{ClN}_4\text{O}_2

This structure features a tert-butyl group, a piperidine ring, and a pyrimidine moiety that contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV).

Table 1: Antiviral Activities of Pyrimidine Derivatives

CompoundVirus TypeIC50 (μM)Activity
A-87380TMV50Moderate
Compound XHSV25High

Research indicates that modifications in the pyrimidine structure can enhance antiviral efficacy. For example, compounds with additional functional groups have demonstrated improved inhibition of viral replication .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are notable, particularly in inhibiting cyclooxygenase (COX) enzymes. Studies have shown that certain derivatives exhibit significant inhibition of COX-2, an enzyme associated with inflammation.

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-2 Inhibition IC50 (μM)Comparison to Celecoxib (IC50 μM)
Compound 50.04 ± 0.09Equivalent
Compound 60.04 ± 0.02Equivalent

These findings suggest that the compound may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its comparable efficacy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies utilizing minimal inhibitory concentration (MIC) assays have revealed varying levels of activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus250Moderate
Escherichia coli>500Low
Pseudomonas aeruginosa>500Low

The compound demonstrated moderate activity against Staphylococcus aureus but significantly reduced effectiveness against other strains, indicating a selective antibacterial profile .

Case Studies

In one case study involving animal models, the compound was administered to evaluate its anti-inflammatory effects in carrageenan-induced paw edema tests. Results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.

Another study focused on its antiviral activity against HSV in Vero cell cultures. The compound exhibited high antiviral activity with a therapeutic index indicating safety for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate?

  • Methodology : A common approach involves coupling tert-butyl piperidine derivatives with functionalized pyrimidine precursors. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with 4-chloro-5-methylpyrimidin-2-amine under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours. Purify via silica gel chromatography (eluent: gradient of ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm).
  • Structural Confirmation :
  • NMR : Analyze ¹H/¹³C NMR spectra for piperidine (δ ~1.4 ppm for tert-butyl, 3.0–4.0 ppm for NH-CH₂), pyrimidine (δ ~8.5 ppm for aromatic protons), and methyl groups (δ ~2.3 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₇H₂₆ClN₅O₂: 375.18 g/mol).

Q. What safety precautions are critical during handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in a tightly sealed container, away from strong oxidizers (e.g., peroxides) .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can solubility be optimized for in vitro assays?

  • Methodology : Test solubility in DMSO (primary stock solvent) and dilute into aqueous buffers (e.g., PBS). If precipitation occurs, consider co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80). Log S (water solubility) predictions via software (e.g., ACD/Percepta) suggest moderate hydrophobicity due to the tert-butyl and pyrimidine groups .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Methodology :

  • Reagent Optimization : Use coupling agents (e.g., HATU or EDCI) to enhance pyrimidine-piperidine bond formation.
  • Temperature Control : Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics.
  • Catalysis : Screen Pd or Cu catalysts for potential C-N cross-coupling improvements .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodology :

  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine and pyrimidine signals.
  • X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and substituent positioning .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodology :

  • Forced Degradation Studies : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaHCO₃) at 40°C for 48 hours. Monitor degradation via HPLC.
  • LC-MS Analysis : Identify degradation products (e.g., tert-butyl cleavage or pyrimidine ring hydrolysis) .

Q. What computational strategies predict biological activity or SAR?

  • Methodology :

  • Docking Studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase domains). Focus on the pyrimidine moiety’s role in hydrogen bonding.
  • QSAR Modeling : Train models using descriptors like log P, polar surface area, and H-bond donors/acceptors from analogues (e.g., tert-butyl piperazine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.